molecular formula C23H33N7O B608499 N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1453833-30-1

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B608499
CAS No.: 1453833-30-1
M. Wt: 423.565
InChI Key: JYPAWUMVEPMZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDC3140, also known as LDC043140, is a potent CDK7 inhibitor. Cyclin-dependent kinase 7 (CDK7) activates cell cycle CDKs and is a member of the general transcription factor TFIIH. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells.

Properties

CAS No.

1453833-30-1

Molecular Formula

C23H33N7O

Molecular Weight

423.565

IUPAC Name

N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C23H33N7O/c1-16(2)19-15-25-30-21(19)26-23(31-18-10-12-29(5)13-11-18)27-22(30)24-14-17-8-6-7-9-20(17)28(3)4/h6-9,15-16,18H,10-14H2,1-5H3,(H,24,26,27)

InChI Key

JYPAWUMVEPMZMD-UHFFFAOYSA-N

SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N(C)C)OC4CCN(CC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDC3140;  LDC-3140;  LDC 3140;  LDC043140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 3
Reactant of Route 3
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 4
Reactant of Route 4
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 5
Reactant of Route 5
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 6
Reactant of Route 6
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine

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